Potassium p-Aminophenyl Sulphate Potassium p-Aminophenyl Sulphate
Brand Name: Vulcanchem
CAS No.: 37763-28-3
VCID: VC20760166
InChI: InChI=1S/C6H7NO4S.K/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1
SMILES: C1=CC(=CC=C1N)OS(=O)(=O)[O-].[K+]
Molecular Formula: C6H6KNO4S
Molecular Weight: 227.28 g/mol

Potassium p-Aminophenyl Sulphate

CAS No.: 37763-28-3

Cat. No.: VC20760166

Molecular Formula: C6H6KNO4S

Molecular Weight: 227.28 g/mol

* For research use only. Not for human or veterinary use.

Potassium p-Aminophenyl Sulphate - 37763-28-3

Specification

CAS No. 37763-28-3
Molecular Formula C6H6KNO4S
Molecular Weight 227.28 g/mol
IUPAC Name potassium;(4-aminophenyl) sulfate
Standard InChI InChI=1S/C6H7NO4S.K/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1
Standard InChI Key LIYRGUNGMFJTRE-UHFFFAOYSA-M
Isomeric SMILES C1=CC(=CC=C1N)OS(=O)(=O)[O-].[K+]
SMILES C1=CC(=CC=C1N)OS(=O)(=O)[O-].[K+]
Canonical SMILES C1=CC(=CC=C1N)OS(=O)(=O)[O-].[K+]

Introduction

Chemical Structure and Properties

Molecular Structure

Potassium p-Aminophenyl Sulphate consists of a phenyl ring with an amino group (-NH2) at the para position and a sulfate group (-OSO3K) attached to the opposite end. The molecular formula is C6H6KNO4S, representing the potassium salt of p-aminophenyl hydrogen sulfate . The structural arrangement can be visualized as follows:

  • Central phenyl ring (C6H4)

  • Amino group (-NH2) at the para position

  • Sulfate group (-OSO3-) attached to the phenyl ring

  • Potassium (K+) as the counter ion

The structure reflects its nature as an ionic compound with the negatively charged sulfate group balanced by the positively charged potassium ion .

Physical and Chemical Properties

The key physical and chemical properties of Potassium p-Aminophenyl Sulphate are summarized in Table 1:

PropertyValueSource
Molecular Weight227.28 g/mol
Physical StateSolid
Purity (Commercial)>95% (HPLC)
Parent Compound4-Aminophenyl hydrogen sulfate (CID 5100832)
SolubilityWater-soluble

The compound shares structural similarities with p-aminophenol (C6H7NO), but with the addition of a sulfate group and potassium counter ion . Unlike its relative N-hydroxyacetaminophen, which shows moderate instability at physiological pH and temperature, sulfate conjugates typically demonstrate improved stability in biological environments .

Identifiers and Nomenclature

For research and database purposes, Potassium p-Aminophenyl Sulphate is cataloged under various systematic identifiers as outlined in Table 2:

Identifier TypeValueSource
PubChem CID5100831
CAS Number37763-28-3
IUPAC Namepotassium;(4-aminophenyl) sulfate
InChIInChI=1S/C6H7NO4S.K/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1
InChIKeyLIYRGUNGMFJTRE-UHFFFAOYSA-M
SMILESC1=CC(=CC=C1N)OS(=O)(=O)[O-].[K+]

The compound is also known by several synonyms including potassium p-aminophenyl sulphate, (4-aminophenyl) potassium sulfate, and potassium 4-aminophenyl sulfate .

Synthesis and Preparation

Analytical Characterization

Characterization of Potassium p-Aminophenyl Sulphate typically employs various spectroscopic and analytical techniques similar to those used for related compounds, including:

  • Infrared spectroscopy (IR)

  • Ultraviolet-visible spectroscopy (UV-Vis)

  • Mass spectrometry (MS)

  • Nuclear magnetic resonance (1H NMR and 13C NMR)

  • High-performance liquid chromatography (HPLC)

These techniques allow for the verification of structure, assessment of purity, and identification of the compound in various matrices .

Biological Relevance and Applications

Metabolite Transport Research

Research into related compounds indicates potential applications in metabolite transport studies. The hepatic uptake of sulfate conjugates has been studied using p-nitrophenyl sulfate, demonstrating carrier-mediated transport mechanisms . By extension, Potassium p-Aminophenyl Sulphate may be valuable in investigating similar transport pathways, particularly given that:

  • Sulfate conjugates share uptake transporters in hepatic cells

  • The sulfate moiety serves as a vector for metabolite transport

  • Structure-activity relationships can be explored using various aryl sulfates

The compound's structural features make it potentially useful for investigating phase II metabolism and subsequent transport processes in biological systems .

ParameterSpecificationSource
Product FormatNeat
Purity>95% (HPLC)
Product Code (Example)TRC-P695000
RestrictionsMay apply (documentation/permits may be required)

Commercial sources typically provide the compound as a neat solid with high purity suitable for analytical and research applications .

Comparative Analysis

Structural Analogs and Derivatives

Understanding Potassium p-Aminophenyl Sulphate's properties and applications benefits from comparing it with structural analogs. Table 4 presents a comparison with related compounds:

CompoundMolecular FormulaKey DifferencesRelevant ApplicationsSource
p-AminophenolC6H7NOLacks sulfate groupPrecursor in pharmaceutical synthesis
Potassium 4-nitrophenyl sulfateC6H4KNO6SContains nitro instead of amino groupChromogenic sulfatase substrate
N-hydroxyacetaminophenC8H9NO3Acetylated derivative with N-hydroxy groupToxicology research
4-Aminoazobenzene-4'-sulfonate potassiumC12H10KN3O3SContains azo linkageColorimetric applications

This comparison highlights the structural relationships that inform potential applications and reactivity patterns of Potassium p-Aminophenyl Sulphate .

Research Implications and Future Directions

Knowledge Gaps and Research Needs

The available research materials reveal several gaps in knowledge regarding Potassium p-Aminophenyl Sulphate:

  • Limited data on specific reactivity and stability profiles

  • Incomplete understanding of its performance in enzymatic assays compared to established substrates

  • Scarcity of information on its role in metabolic studies

  • Minimal documentation of synthesis optimization and scale-up procedures

These gaps present opportunities for further research to establish the full potential of this compound in biochemical and pharmaceutical applications.

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